Cuprate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cuprates are a class of compounds that contain copper in a formal oxidation state of +1. They are primarily known for their role in high-temperature superconductivity, where they exhibit superconducting properties at temperatures significantly higher than traditional superconductors. Cuprates are typically composed of layers of copper oxides (CuO₂) interspersed with other metal oxides, which act as charge reservoirs .

準備方法

Synthetic Routes and Reaction Conditions: Cuprates can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of copper salts with alkali metal oxides or hydroxides under high-temperature conditions. For example, yttrium barium copper oxide (YBa₂Cu₃O₇) can be prepared by mixing yttrium oxide, barium carbonate, and copper oxide, followed by heating the mixture at high temperatures in an oxygen atmosphere .

Industrial Production Methods: Industrial production of cuprates often involves large-scale solid-state reactions. The raw materials, such as copper oxide and other metal oxides, are mixed and heated in large furnaces. The process requires precise control of temperature and oxygen levels to ensure the formation of the desired cuprate phase .

化学反応の分析

Types of Reactions: Cuprates undergo various chemical reactions, including oxidation, reduction, and substitution reactions. They are known to participate in nucleophilic addition reactions, particularly with organocuprates (Gilman reagents), which are useful in organic synthesis .

Common Reagents and Conditions: Common reagents used in reactions with cuprates include alkyllithium compounds, which react with copper salts to form organocuprates. These reactions typically occur under anhydrous conditions to prevent hydrolysis of the reagents .

Major Products Formed: The major products formed from reactions involving cuprates depend on the specific reagents and conditions used. For example, the reaction of an organocuprate with an alkyl halide can yield a new carbon-carbon bond, forming a substituted alkane .

科学的研究の応用

Cuprates have a wide range of scientific research applications, particularly in the field of superconductivity. High-temperature cuprate superconductors are used in various applications, including magnetic resonance imaging (MRI) machines, particle accelerators, and power transmission lines . Additionally, cuprates are studied for their potential use in electronic devices, such as transistors and sensors .

作用機序

The mechanism by which cuprates exhibit superconductivity is not fully understood. it is believed that the superconducting properties arise from the interaction of electrons within the copper oxide planes. The exact nature of this interaction is still a topic of ongoing research, with theories suggesting the involvement of spin fluctuations or phonons .

類似化合物との比較

Cuprates are unique among superconductors due to their high critical temperatures. Other high-temperature superconductors, such as iron-based superconductors, also exhibit superconductivity at elevated temperatures but have different structural and electronic properties . Similar compounds to cuprates include bismuth strontium calcium copper oxide (Bi₂Sr₂CaCu₂O₈) and thallium barium calcium copper oxide (Tl₂Ba₂CaCu₂O₈), which share similar layered structures and superconducting properties .

特性

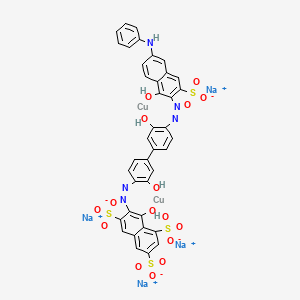

CAS番号 |

72927-72-1 |

|---|---|

分子式 |

C38H23Cu2N5Na4O16S4 |

分子量 |

1152.9 g/mol |

IUPAC名 |

tetrasodium;7-[[4-[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-hydroxyphenyl]-2-hydroxyphenyl]diazenyl]-8-hydroxynaphthalene-1,3,6-trisulfonate;copper |

InChI |

InChI=1S/C38H27N5O16S4.2Cu.4Na/c44-29-14-19(6-10-27(29)40-42-35-32(62(54,55)56)16-21-12-24(8-9-26(21)37(35)46)39-23-4-2-1-3-5-23)20-7-11-28(30(45)15-20)41-43-36-33(63(57,58)59)17-22-13-25(60(48,49)50)18-31(61(51,52)53)34(22)38(36)47;;;;;;/h1-18,39,44-47H,(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59);;;;;;/q;;;4*+1/p-4 |

InChIキー |

FGMABLXDGUWFNG-UHFFFAOYSA-J |

正規SMILES |

C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C7=C(C=C(C=C7C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu].[Cu] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13416196.png)

![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B13416260.png)